benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate
Description
Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate is a carbamate derivative featuring a trans-1,4-disubstituted cyclohexyl backbone with a 2-hydroxyethyl group and a benzyloxycarbonyl (Cbz) protecting group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors, receptor-targeted drugs, and proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15,18H,6-12H2,(H,17,19) |
InChI Key |
IRJLMSJACXQZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
The common starting material is N-Boc-L-cyclohexylglycinol or its benzyl carbamate analog. The amino group is protected by reaction with benzyl chloroformate or tert-butyl chloroformate to form the corresponding carbamate, which stabilizes the amine during subsequent transformations.
Hydroxyethyl Side Chain Installation
The 2-hydroxyethyl group on the cyclohexyl ring is introduced by nucleophilic substitution or by direct functionalization of the cyclohexylglycinol derivative.
- Mesylation of the hydroxy group to form a good leaving group (methanesulfonate ester) is performed using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.
- Subsequent nucleophilic substitution with sodium azide or other nucleophiles introduces the desired substituent.
Carbamate Formation and Final Assembly
The carbamate moiety is formed by reaction of the amino alcohol intermediate with benzyl chloroformate or via carbamoylation reagents such as isobutyl chloroformate under basic conditions (e.g., with 4-methylmorpholine).
| Step | Reagents and Conditions | Outcome | Reference |
|---|---|---|---|
| Carbamate formation | Isobutyl chloroformate, 4-methylmorpholine, room temperature | Formation of benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate |
Mechanistic Insights and Reaction Optimization
- The key to efficient synthesis lies in selective protection and activation steps that avoid side reactions.
- The stereochemistry of the cyclohexyl ring is preserved through mild reaction conditions.
- Single-pot transformations, such as iodolactamization, have been reported in related carbamate syntheses to improve yield and reduce steps, although specific application to this compound requires further adaptation.
- The choice of solvent (dichloromethane, dimethylformamide) and temperature control (0°C to room temperature) are critical for high selectivity.
Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amino protection (carbamate formation) | Benzyl chloroformate, triethylamine | DCM | 0°C to RT | 3 h | 80-90 | High purity carbamate intermediate |
| Mesylation of hydroxy group | Methanesulfonyl chloride, triethylamine | DCM | 0°C | 3 h | ~85 | Crude mesylate used immediately |
| Nucleophilic substitution | Sodium azide | DMSO | 70°C | 6 h | 75-80 | Hydroxyethyl group installed |
| Final purification | Silica gel chromatography | - | - | - | 70-85 | Purification by column chromatography |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Note: Molecular formula and weight for the target compound are inferred from analogs.
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility
- Hydroxyethyl vs. Formyl () : The hydroxyethyl group in the target compound improves aqueous solubility compared to the formyl group, which is more reactive (e.g., in Schiff base formation) but less stable under acidic conditions.
- Hydroxyethyl vs. Hydroxyl () : The hydroxyl analog lacks the ethylene spacer, reducing conformational flexibility but increasing hydrogen-bonding strength.
- Hydroxyethyl vs. Thiazol-Sulfamoyl () : The thiazol-sulfamoyl substituent introduces aromaticity and sulfonamide groups, enhancing target specificity (e.g., RAD51 inhibition) but reducing metabolic stability.
Biological Activity The phenoxy-substituted analog () demonstrates potent androgen receptor degradation due to its electron-withdrawing chloro and cyano groups, which stabilize interactions with hydrophobic binding pockets . The dihydroxy analog () is implicated in glycosidase inhibition, leveraging its dual hydroxyl groups for catalytic site binding, unlike the mono-hydroxyethyl target compound.
Synthetic Utility
- The formyl analog () serves as a key intermediate for further functionalization (e.g., reductive amination), while the tert-butyl carbamate in offers orthogonal protection for sequential deprotection strategies .
Biological Activity
Benzyl N-[(1R,4R)-4-(2-hydroxyethyl)cyclohexyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug design. This article synthesizes existing research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a carbamate functional group linked to a cyclohexyl moiety with a hydroxyl ethyl substituent. Its chemical structure can be represented as follows:
This structure suggests the potential for hydrogen bonding and other interactions that may contribute to its biological activity.
Research indicates that carbamate derivatives can exhibit diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific mechanism of action for this compound remains under investigation, but several studies highlight the following potential pathways:
- Inhibition of Enzymatic Activity : Similar carbamate compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Cellular Signaling Modulation : The presence of hydroxyl groups may allow for modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Potential
Carbamate derivatives have been explored for their anticancer properties. Research indicates that modifications to the carbamate structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values ranging from 5.57 to 9.17 µM against specific cancer types . This suggests that this compound may also exhibit similar properties.
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | 9-(2-chlorobenzyl)-3-hydroxymethylcarbazole | 2.0 | |
| Anticancer | Various carbamate derivatives | 5.57 - 9.17 |
Case Studies
- Anti-inflammatory Effects : In a comparative study, benzyl carbamates were shown to inhibit inflammatory responses in vitro, supporting their potential as therapeutic agents in treating conditions like arthritis and asthma.
- Anticancer Efficacy : A series of experiments demonstrated that modifications in the carbamate structure could significantly enhance cytotoxicity against breast and colon cancer cell lines, indicating a need for further investigation into the specific effects of this compound.
Q & A
Q. What are the optimal synthetic routes for benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions starting from trans-4-aminocyclohexanol derivatives. A common approach includes:
Amino Protection : Use benzyl chloroformate (Cbz-Cl) to protect the amine group on the cyclohexanol backbone, forming the carbamate moiety .
Hydroxyethyl Functionalization : Introduce the 2-hydroxyethyl group via nucleophilic substitution or Mitsunobu reaction. For example, reacting the intermediate with ethylene oxide or using a hydroxyl-protected ethylating agent under basic conditions (e.g., NaH in DMF) .
Deprotection/Purification : Final steps may involve removing protecting groups (e.g., tert-butyl groups) and purification via silica gel chromatography.
Key Factors : Solvent choice (e.g., DMF for polar intermediates), temperature control (0°C for exothermic steps), and stoichiometric ratios (e.g., 1.2 equiv of alkylating agents) significantly impact yield and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Answer:
- NMR :
- Mass Spectrometry (MS) : ESI-MS or LC-MS detects the molecular ion peak (e.g., m/z 293 [M+H]⁺ for C₁₆H₂₂N₂O₃) and fragmentation patterns to verify the hydroxyethyl group .
- IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (O-H) and ~1700 cm⁻¹ (C=O) confirm functional groups .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-hydroxyethyl group influence the compound’s reactivity and biological interactions?
Answer:
- Electronic Effects : The hydroxyethyl group acts as an electron donor via its hydroxyl oxygen, enhancing hydrogen-bonding potential with biological targets (e.g., enzymes or receptors). This increases solubility but may reduce membrane permeability .
- Steric Effects : The substituent’s spatial arrangement on the cyclohexyl ring can hinder or favor interactions with binding pockets. Computational modeling (e.g., DFT or molecular docking) predicts steric clashes or favorable conformations .
- Comparative Data : Analogues with shorter chains (e.g., methyl) show reduced solubility, while bulkier groups (e.g., benzyl) exhibit lower binding affinity in enzymatic assays .
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Answer:
- Systematic SAR Studies : Compare analogs like N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide (bioactive) vs. N-(4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide (inactive) to identify critical substituents. For example, pyrimidine vs. pyridine rings may alter π-π stacking in target binding .
- Experimental Controls : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, conflicting cytotoxicity data may arise from differences in ATP-based vs. resazurin-based viability assays .
- Computational Validation : Use molecular dynamics simulations to assess binding stability or metabolomics to track degradation products affecting activity .
Q. What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Adjustment : The carbamate group is prone to hydrolysis in acidic environments. Buffering formulations to pH 7.4 (physiological pH) or using prodrug strategies (e.g., ester-protected hydroxyethyl groups) enhances stability .
- Lyophilization : Freeze-drying the compound with stabilizers (e.g., trehalose) improves shelf life by reducing aqueous degradation .
- Structural Modifications : Replace the benzyl group with more hydrolytically stable moieties (e.g., tert-butyl) while retaining bioactivity .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst Screening : Use coupling agents like HATU or EDCI instead of DCC to improve efficiency in carbamate bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80% yield at 100°C for 10 minutes) .
- Byproduct Analysis : LC-MS or TLC monitoring identifies side products (e.g., deprotected amines), guiding stoichiometric adjustments .
Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?
Answer:
- ADMET Prediction : Software like SwissADME or ADMETLab estimates logP (lipophilicity), bioavailability, and CYP450 interactions. For instance, the hydroxyethyl group lowers logP (~2.1), favoring renal excretion .
- Molecular Dynamics (MD) : Simulations in lipid bilayers predict membrane permeability, critical for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
